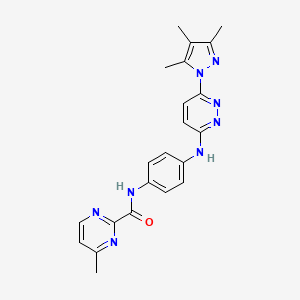
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N8O and its molecular weight is 414.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study described the synthesis of novel pyrazolopyrimidine derivatives, assessing their anticancer and anti-5-lipoxygenase activities. These compounds exhibited cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase, highlighting their therapeutic potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial and Anticancer Activities
- Another research effort synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds to serve as leads in the development of new anticancer drugs (Hassan et al., 2014).
Chemical Structure and Characterization
- Research on thienopyrimidine derivatives revealed their synthesis and antimicrobial evaluation, offering insights into their structure-activity relationships. This work underscores the utility of these compounds in designing new antimicrobial agents (Bhuiyan et al., 2006).
Antiviral Properties
- A study focusing on SARS-CoV 3C-like protease inhibitors derived from thieno[2,3-d]pyrimidine derivatives showcased their potential in addressing viral infections, indicating their relevance in the development of antiviral therapeutics (Abd El-All et al., 2016).
Novel Synthesis Methods
- Innovations in the synthesis of pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines have been documented, contributing to the chemical repertoire available for pharmaceutical research and development (Zaki et al., 2015).
Properties
IUPAC Name |
4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-13-11-12-23-21(24-13)22(31)26-18-7-5-17(6-8-18)25-19-9-10-20(28-27-19)30-16(4)14(2)15(3)29-30/h5-12H,1-4H3,(H,25,27)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVWACRIJPTKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
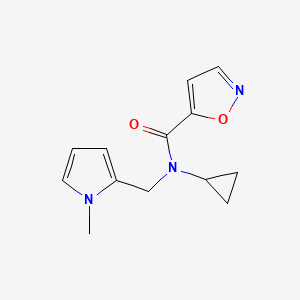
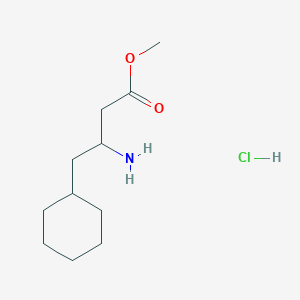
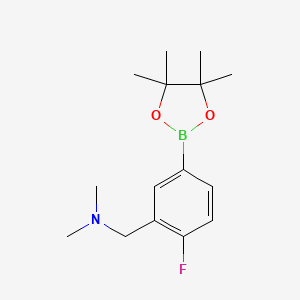
![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)
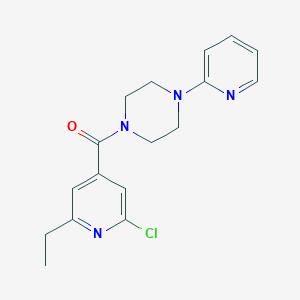


![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)
